molecular formula C17H13NO3 B14564461 3-[2-(4-Methylphenyl)-2-oxoethyl]-2H-1,4-benzoxazin-2-one CAS No. 61553-70-6

3-[2-(4-Methylphenyl)-2-oxoethyl]-2H-1,4-benzoxazin-2-one

Cat. No.: B14564461
CAS No.: 61553-70-6
M. Wt: 279.29 g/mol
InChI Key: UMFNWLDFPNENMU-UHFFFAOYSA-N
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Description

3-[2-(4-Methylphenyl)-2-oxoethyl]-2H-1,4-benzoxazin-2-one is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine This compound features a benzoxazinone core structure, which is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Methylphenyl)-2-oxoethyl]-2H-1,4-benzoxazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-(4-methylphenyl)glycine with acetic anhydride to form N-(4-methylphenyl)glycine anhydride, which is then cyclized using phosphorus pentoxide to yield the desired benzoxazinone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Methylphenyl)-2-oxoethyl]-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the benzoxazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazinone oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

3-[2-(4-Methylphenyl)-2-oxoethyl]-2H-1,4-benzoxazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4-Methylphenyl)-2-oxoethyl]-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-Methylphenyl)-2-oxoethyl]-2H-1,4-benzoxazin-2-one is unique due to its specific benzoxazinone core structure, which imparts distinct chemical and biological properties

Properties

CAS No.

61553-70-6

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

3-[2-(4-methylphenyl)-2-oxoethyl]-1,4-benzoxazin-2-one

InChI

InChI=1S/C17H13NO3/c1-11-6-8-12(9-7-11)15(19)10-14-17(20)21-16-5-3-2-4-13(16)18-14/h2-9H,10H2,1H3

InChI Key

UMFNWLDFPNENMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3OC2=O

Origin of Product

United States

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